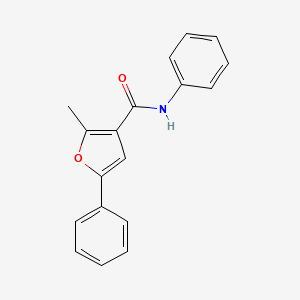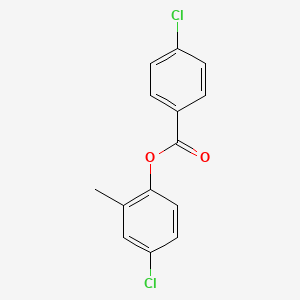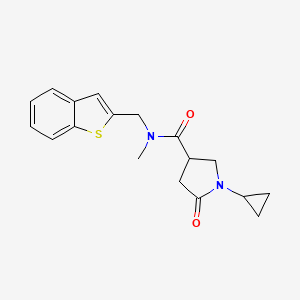![molecular formula C19H29N3O3 B5522636 2-(3-methylbutyl)-8-[(5-methyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5522636.png)
2-(3-methylbutyl)-8-[(5-methyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methylbutyl)-8-[(5-methyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C19H29N3O3 and its molecular weight is 347.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.22089180 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activity and Synthesis
Diaza-spirocycles, such as 1,9-diazaspiro[5.5]undecanes, are highlighted for their biological activities, potentially useful in treating obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017). The synthesis approaches for these compounds, including those with a carbonyl group at position 2, have been explored to facilitate their application in various therapeutic areas.
CCR8 Antagonists
Compounds with a diazaspiro[5.5]undecane structure have been identified as CCR8 antagonists, showing promise in treating chemokine-mediated diseases, especially respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Dr. Peter Norman, 2007).
Synthesis Methods
Efficient, catalyst-free synthesis methods for nitrogen-containing spiro heterocycles have been developed, enabling the creation of diazaspiro[5.5]undecane derivatives through double Michael addition reactions (Aggarwal, Vij, & Khurana, 2014). Such advancements in synthesis techniques are crucial for the practical application of these compounds in scientific research and potential drug development.
Photophysical Studies and Solvatochromic Analysis
Photophysical studies and solvatochromic analysis of diazaspiro compounds have provided insights into their behavior under various solvent conditions, contributing to the understanding of their properties for potential applications in materials science and molecular engineering (Aggarwal & Khurana, 2015).
Immunomodulatory Effects
Specific diazaspiro[5.5]undecane-based compounds have been studied for their GABAAR antagonistic properties, with implications for peripheral GABAAR inhibition and potential immunomodulatory effects, offering a new avenue for research into immune system modulation (Bavo et al., 2021).
Propiedades
IUPAC Name |
2-(3-methylbutyl)-8-(5-methyl-1,2-oxazole-3-carbonyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-14(2)6-10-21-12-19(8-5-17(21)23)7-4-9-22(13-19)18(24)16-11-15(3)25-20-16/h11,14H,4-10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUITOYARCHOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCC3(C2)CCC(=O)N(C3)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5522559.png)
![(1S*,5R*)-3-[(4-acetylphenoxy)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5522563.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5522581.png)

![4-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5522603.png)
![4-methyl-5-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-thiophenecarboxamide hydrochloride](/img/structure/B5522604.png)
![9-{[6-(dimethylamino)pyridin-3-yl]methyl}-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5522608.png)
![5-(4-tert-butylphenyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5522617.png)
![(4aS*,7aR*)-1-(pyridin-3-ylacetyl)-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5522624.png)




